molecular formula C8H18N2O B8703262 O-[3-(1piperidyl)propyl]-hydroxylamine

O-[3-(1piperidyl)propyl]-hydroxylamine

Cat. No.: B8703262
M. Wt: 158.24 g/mol
InChI Key: MZNXUBVGQOSWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-[3-(1-Piperidyl)propyl]-hydroxylamine is a nitrogen-containing organic compound characterized by a hydroxylamine (-NHOH) group attached via an oxygen atom to a 3-(1-piperidyl)propyl chain. The piperidyl moiety introduces a six-membered saturated ring with one nitrogen atom, while the propyl linker provides spatial flexibility.

For example, hydroxylamine is a key intermediate in synthesizing hydroxamic acids (e.g., acetohydroxamic acid) via reactions with esters or amides , and piperidine derivatives often exhibit pharmacological activity, such as the tranquilizer acetophenazine dimaleate, which features a piperazinylpropyl chain .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

O-(3-piperidin-1-ylpropyl)hydroxylamine

InChI

InChI=1S/C8H18N2O/c9-11-8-4-7-10-5-2-1-3-6-10/h1-9H2

InChI Key

MZNXUBVGQOSWEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCON

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of O-[3-(1-Piperidyl)propyl]-hydroxylamine and Analogs

Compound Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
O-[3-(1-Piperidyl)propyl]-hydroxylamine ~186.3 (estimated) Hydroxylamine, piperidine, propyl ether Potential pharmaceutical precursor, redox agent
Pyridalyl (CAS 179101-81-6) 491.12 Dichlorophenyl, trifluoromethylpyridyl, propyl ether Insecticide
Acetophenazine dimaleate ~677.7 (estimated) Phenothiazine, piperazinylpropyl, ketone Tranquilizer
3-(Trimethoxysilyl)propyl methacrylate–POSS hybrid N/A Methacrylate, trimethoxysilyl, propyl Biomedical scaffold

Key Observations :

  • Hydroxylamine vs.
  • Piperidine vs. Piperazine: The piperidine ring in the target compound differs from the piperazine group in acetophenazine dimaleate.
  • Propyl Chain Flexibility : The propyl spacer in all compounds facilitates conformational adaptability, critical for binding interactions in pesticides (Pyridalyl) or drug delivery (scaffold hybrid) .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Properties

Compound Solubility Stability Reactivity Highlights
O-[3-(1-Piperidyl)propyl]-hydroxylamine Likely polar aprotic solvents (e.g., DMF) Sensitive to oxidation Hydroxylamine group participates in nucleophilic additions and metal chelation
Pyridalyl Low water solubility Stable under ambient conditions Electrophilic aromatic substitution at dichlorophenyl sites
Acetophenazine dimaleate Water-soluble (salt form) Photodegradable Phenothiazine core undergoes redox cycling

Key Findings :

  • Redox Activity : The hydroxylamine group in the target compound may confer stronger reducing properties compared to Pyridalyl’s inert ether linkages, making it suitable for catalytic or therapeutic applications.
  • Stability Challenges : Unlike Pyridalyl’s robustness , O-[3-(1-piperidyl)propyl]-hydroxylamine’s hydroxylamine group may require stabilization under inert atmospheres to prevent decomposition.

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